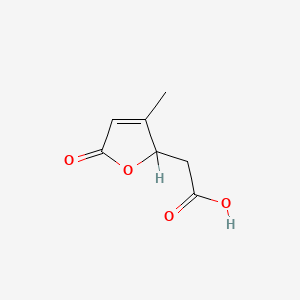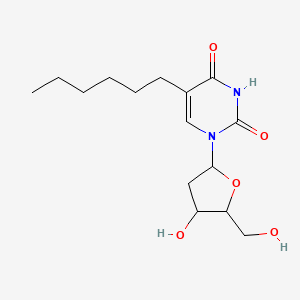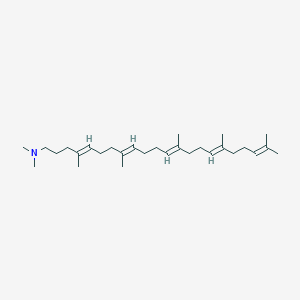
(S)-4-Hydroxymandelonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Hydroxymandelonitrile belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids. These are phenols that are unsubstituted at the 2-position (S)-4-Hydroxymandelonitrile is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Outside of the human body, (S)-4-hydroxymandelonitrile can be found in a number of food items such as maitake, chicory roots, yellow zucchini, and turnip. This makes (S)-4-hydroxymandelonitrile a potential biomarker for the consumption of these food products.
(S)-4-hydroxymandelonitrile is a 4-hydroxymandelonitrile that has (S)-configuration.
Applications De Recherche Scientifique
1. Enzymatic Synthesis Optimization
(S)-4-Hydroxymandelonitrile synthesis optimization has been achieved using hydroxynitrile lyase-catalyzed reactions. This process involves the conversion of 4-hydroxybenzaldehyde into (R)-4-hydroxymandelonitrile, catalyzed by Prunus amygdalus hydroxynitrile lyase in a biphasic system, leading to a high enantiomeric excess and conversion rate. This optimized synthesis is significant for full-scale production processes in biotechnology and bioengineering applications (Willeman et al., 2002).
2. Application in Synthesis of Enantiopure Cyanohydrins
Crosslinked enzyme aggregates of hydroxynitrile lyase from Prunus dulcis seeds have been used for the synthesis of enantiopure cyanohydrins. This method offers high yield and enantiopurity for the production of various cyanohydrins, including (R)-mandelonitrile, demonstrating its potential in synthesizing key synthons for important chemicals (Yıldırım et al., 2014).
3. Hydrolysis of Nitriles
The hydrolysis of nitriles to carboxylic acids under neutral conditions using immobilized and genetically modified enzymes has shown effectiveness in the stereoselective hydrolysis of mandelonitrile to R-(-)-mandelic acid. This method is particularly useful for producing hydroxy analogues of methionine derivatives with applications in cattle feeding and transformation of acid- or base-sensitive compounds (Rey et al., 2004).
4. Microbial Cell Factory Production
Escherichia coli has been engineered for the production of 4-hydroxymandelic acid (4-HMA), an important aromatic fine chemical. By expressing a synthetic 4-hydroxymandelic acid synthase in E. coli, efficient co-fermentation of glucose and xylose leads to high yields of 4-HMA, offering an environmentally friendly alternative to conventional chemical synthesis methods (Fei-Fei et al., 2016).
Propriétés
Numéro CAS |
71807-09-5 |
|---|---|
Nom du produit |
(S)-4-Hydroxymandelonitrile |
Formule moléculaire |
C8H7NO2 |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-2-(4-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H7NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H/t8-/m1/s1 |
Clé InChI |
HOOOPXDSCKBLFG-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@H](C#N)O)O |
SMILES |
C1=CC(=CC=C1C(C#N)O)O |
SMILES canonique |
C1=CC(=CC=C1C(C#N)O)O |
Autres numéros CAS |
71807-09-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



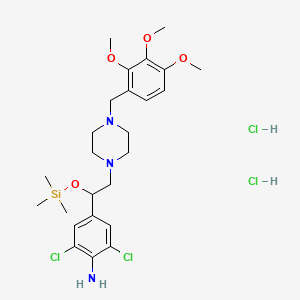
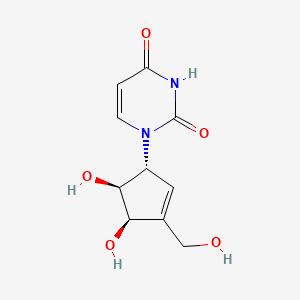
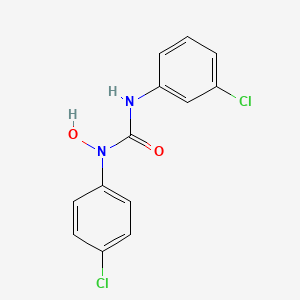
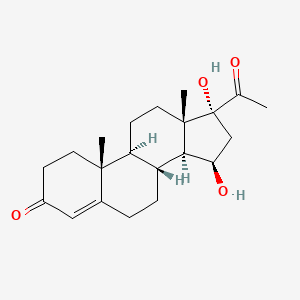
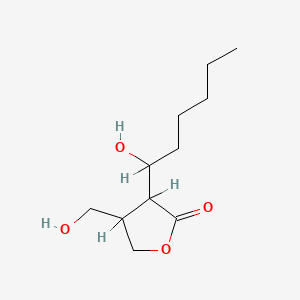
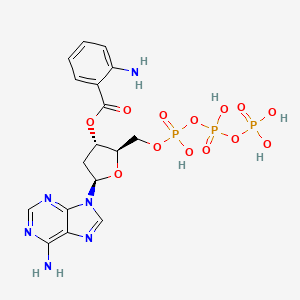
![N-(2-aminoethyl)-N-[2-[3-(4-chlorophenyl)prop-2-enylamino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1205800.png)
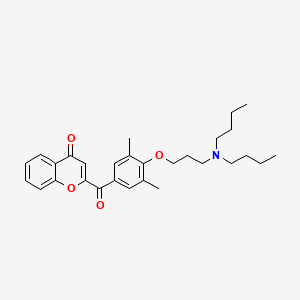
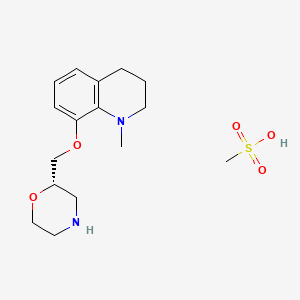
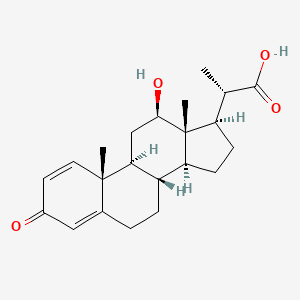
![4-[2-(1h-Indol-3-yl)ethyl]piperidin-2-one](/img/structure/B1205805.png)
